6-Fluoro-2-(hydroxymethyl)chroman-4-ol
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Overview
Description
6-Fluoro-2-(hydroxymethyl)chroman-4-ol is a chemical compound belonging to the chroman family, characterized by a chroman-4-one skeleton. This compound is notable for its unique structural features, including a fluorine atom at the 6th position and a hydroxymethyl group at the 2nd position. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol typically involves the following steps:
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(hydroxymethyl)chroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the chroman-4-one skeleton can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Fluoro-2-(carboxymethyl)chroman-4-ol.
Reduction: this compound.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-(hydroxymethyl)chroman-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes or receptors involved in inflammatory and oxidative stress pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the fluorine and hydroxymethyl groups, resulting in different chemical and biological properties.
6-Hydroxy-2-(hydroxymethyl)chroman-4-one: Similar structure but with a hydroxyl group instead of a fluorine atom.
2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one: Contains additional hydroxyl groups, leading to different reactivity and biological activity.
Uniqueness
6-Fluoro-2-(hydroxymethyl)chroman-4-ol is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H11FO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2 |
InChI Key |
NODHOAXWTCTVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1O)C=C(C=C2)F)CO |
Origin of Product |
United States |
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